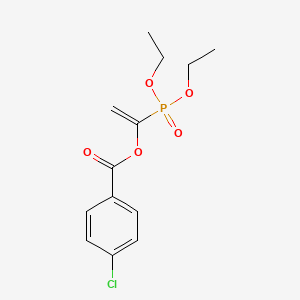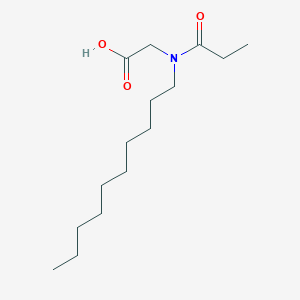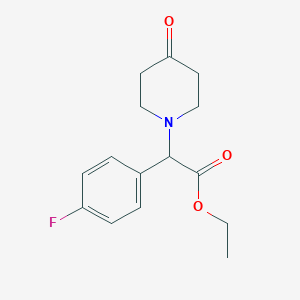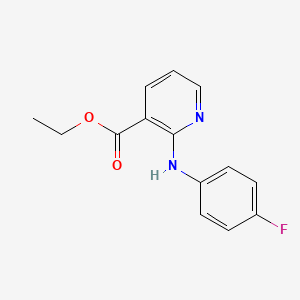![molecular formula C8H12N3O4P B12617594 {6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}phosphonic acid CAS No. 919773-11-8](/img/structure/B12617594.png)
{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}phosphonic acid is a chemical compound with the molecular formula C₈H₁₂N₃O₄P This compound is characterized by the presence of a pyridine ring substituted with an aminoethylcarbamoyl group and a phosphonic acid group
Métodos De Preparación
The synthesis of {6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}phosphonic acid typically involves multiple steps, including the formation of the pyridine ring, introduction of the aminoethylcarbamoyl group, and the addition of the phosphonic acid group. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Aminoethylcarbamoyl Group: This step often involves the reaction of the pyridine derivative with an aminoethylcarbamoyl reagent under controlled conditions.
Addition of the Phosphonic Acid Group: This can be done through phosphorylation reactions using phosphonic acid derivatives.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.
Análisis De Reacciones Químicas
{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}phosphonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The aminoethylcarbamoyl and phosphonic acid groups can participate in substitution reactions with suitable reagents.
Complexation: The compound can form complexes with metal ions, which can be useful in various applications.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}phosphonic acid has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and as a probe for studying biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mecanismo De Acción
The mechanism of action of {6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Similar compounds to {6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}phosphonic acid include other pyridine derivatives with aminoethylcarbamoyl and phosphonic acid groups. These compounds can have similar chemical properties and applications but may differ in their specific reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties.
Propiedades
Número CAS |
919773-11-8 |
|---|---|
Fórmula molecular |
C8H12N3O4P |
Peso molecular |
245.17 g/mol |
Nombre IUPAC |
[6-(2-aminoethylcarbamoyl)pyridin-3-yl]phosphonic acid |
InChI |
InChI=1S/C8H12N3O4P/c9-3-4-10-8(12)7-2-1-6(5-11-7)16(13,14)15/h1-2,5H,3-4,9H2,(H,10,12)(H2,13,14,15) |
Clave InChI |
SUKRAJNEZPHVOA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1P(=O)(O)O)C(=O)NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![L-Valinamide, N-methyl-L-valyl-N-[(1S,2R)-4-(1,1-dimethylethoxy)-2-methoxy-1-[(1S)-1-methylpropyl]-4-oxobutyl]-N-methyl-](/img/structure/B12617525.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12617530.png)

![2-Iodo-1,6-dimethyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B12617537.png)


![N-Hydroxy-N~2~-[(pyridin-3-yl)methyl]glycinamide](/img/structure/B12617548.png)
![3-[(But-2-en-1-yl)oxy]-1-ethylquinolin-2(1H)-one](/img/structure/B12617558.png)




![(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12617600.png)
